molecular formula C19H25N3O2 B605768 AZD5213 CAS No. 1119807-02-1

AZD5213

カタログ番号: B605768
CAS番号: 1119807-02-1
分子量: 327.4 g/mol
InChIキー: VCQZCDSEWSFTPO-SJORKVTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AZD-5213は、高選択的なヒスタミンH3受容体拮抗薬です。ヒスタミンH3受容体占有率の概日変動を可能にする薬物動態プロファイルを達成するために開発されました。 この化合物は、認知のげっ歯類行動モデルにおいて有効性を示しており、認知障害における潜在的な利点について研究されています .

準備方法

AZD-5213の合成経路と反応条件には、中間体の調製とその後の最終生成物形成反応など、複数のステップが含まれます。工業生産方法は通常、これらの合成経路を最適化することにより、高収率と高純度を実現します。 合成経路と反応条件の具体的な詳細は、機密情報であり、公表されていません .

化学反応の分析

AZD-5213は、以下を含むさまざまな化学反応を起こします。

    酸化: この反応は、酸素の添加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムや過酸化水素などの酸化剤が含まれます。

    還元: この反応は、水素の添加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が含まれます。

    置換: この反応は、1つの原子または原子団を別の原子または原子団で置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤が含まれます。

これらの反応から生成される主な生成物は、使用する特定の試薬と条件によって異なります .

科学研究への応用

AZD-5213は、以下を含む幅広い科学研究への応用を有しています。

科学的研究の応用

Scientific Research Applications

AZD5213 has been explored across several domains:

  • Cognitive Disorders : Investigated for its potential therapeutic effects on conditions like Alzheimer's disease and mild cognitive impairment. Preclinical studies have demonstrated its efficacy in rodent models of cognition, showing improvements in memory and learning tasks .
  • Sleep Regulation : The compound is studied for its role in managing sleep-wake cycles. Its pharmacokinetic profile allows for circadian fluctuations in receptor occupancy, which may help mitigate sleep disruption associated with prolonged receptor activation .
  • Neuroscience Research : this compound is used as a tool compound to study histamine H3 receptor interactions and signaling pathways. Its ability to trigger the release of key neurotransmitters makes it valuable for understanding their roles in neurobiology .

Clinical Studies

Several clinical trials have been conducted to evaluate the safety, efficacy, and pharmacokinetics of this compound:

  • Phase 1 PET Study :
    • Objective : To assess the occupancy of histamine H3 receptors by this compound using positron emission tomography (PET).
    • Findings : The study demonstrated dose-dependent receptor occupancy ranging from 16% to 90% after administration of single doses between 0.05 mg to 30 mg .
    • Table 1: Summary of Receptor Occupancy Data
      SubjectThis compound Dose (mg)Time of Peak Concentration (h)Receptor Occupancy (%)
      10.052.1139.7
      20.11.5053.0
      30.11.5056.2
  • Safety and Tolerability Trials :
    • Objective : To evaluate the safety profile of this compound in healthy volunteers.
    • Results : Single doses up to 80 mg were well tolerated; common adverse effects included sleep disorders and mild nausea .

Case Studies

  • Cognitive Function Improvement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and enhance performance in novel object recognition tasks, indicating its potential utility in treating cognitive impairments .
  • Sleep Disturbance Management : A study indicated that this compound's selective action could help balance wake-promoting effects during the day while minimizing sleep disturbances at night, a critical factor for patients with cognitive disorders .

作用機序

AZD-5213は、ヒスタミンH3受容体において拮抗薬(逆アゴニスト)として作用します。この受容体に結合することにより、ヒスタミンやアセチルコリン、ドーパミン、ノルエピネフリンなどの他の神経伝達物質の放出を阻害します。 神経伝達物質放出のこの調節は、認知と睡眠覚醒調節に対する効果に貢献すると考えられています .

類似化合物との比較

AZD-5213は、昼間は高く、夜間は低いヒスタミンH3受容体占有率を達成できる点がユニークで、昼間の有効性を維持しながら、睡眠障害のリスクを軽減できる可能性があります。類似の化合物には以下が含まれます。

AZD-5213は、その特定の薬物動態プロファイルと、有効性と副作用のバランスを最適化できる可能性により際立っています .

生物活性

AZD5213 is a novel compound developed as a selective antagonist of the histamine H3 receptor (H3R). This receptor plays a crucial role in various physiological processes, including cognition, wake-sleep regulation, and neurotransmitter release. The following sections outline the biological activity of this compound, including its pharmacological properties, preclinical and clinical findings, and implications for therapeutic use.

Pharmacological Profile

This compound exhibits potent antagonistic activity against the H3 receptor. Its pharmacological profile includes:

  • Potency :
    • Ki value: 0.5 nM
    • IC50 value: 3 nM
  • Selectivity :
    • Greater than 10 μM for 335 other receptors and enzymes
  • In vivo occupancy :
    • pKi values in various models (rat, mouse, non-human primate): 8.5, 8.3, and 8.4 respectively
  • Pharmacokinetics :
    • Rapid absorption with a Tmax of 0.7-2.0 hours
    • Terminal half-life (t½): 5-7 hours

These characteristics indicate that this compound can effectively occupy H3 receptors in vivo, which is critical for its therapeutic effects .

This compound functions as a competitive and reversible antagonist at the H3 receptor, leading to several downstream effects:

  • Neurotransmitter Release : In vivo studies have shown that this compound triggers the release of key neurotransmitters such as:
    • Histamine
    • Acetylcholine
    • Dopamine
    • Norepinephrine

This release occurs in the rat prefrontal cortex following administration at doses as low as 0.33 mg/kg .

Efficacy in Preclinical Models

This compound has demonstrated efficacy in various preclinical models related to cognitive function and pain:

  • Cognitive Enhancement : In rodent models, this compound has been shown to reverse scopolamine-induced memory deficits and improve performance in novel object recognition tasks .
  • Pain Models : The compound has also been effective in reversing neuropathic pain in rodent models .

Clinical Findings

This compound has undergone several clinical trials to assess its safety and efficacy:

  • Safety Profile :
    • Doses up to 80 mg have been administered to healthy volunteers.
    • Common adverse effects include sleep disorders, night sweats, nausea, and headaches.
    • Generally well tolerated with mild side effects at therapeutic doses (1-14 mg/day) over extended periods .
  • Clinical Trials :
    • This compound is currently being evaluated for conditions such as Tourette's syndrome and neuropathic pain.
    • It has advanced to Phase II trials for these indications .

Case Studies

Several case studies highlight the potential of this compound in treating cognitive disorders:

  • A study involving young male volunteers demonstrated that this compound could achieve high daytime and low nighttime receptor occupancy, potentially minimizing sleep disruption while maintaining cognitive benefits .
  • Another trial showed significant improvements in cognitive tasks among participants receiving this compound compared to placebo groups .

Summary Table of Key Findings

CharacteristicValue
Ki (H3R)0.5 nM
IC503 nM
Selectivity>10 μM for other receptors
Tmax0.7-2.0 hours
Terminal Half-Life5-7 hours
Common AEsSleep disorder, night sweats, nausea
Clinical Trials PhaseII for Tourette's syndrome & neuropathic pain

特性

CAS番号

1119807-02-1

分子式

C19H25N3O2

分子量

327.4 g/mol

IUPAC名

4-[(1S,2S)-2-(4-cyclobutylpiperazine-1-carbonyl)cyclopropyl]benzamide

InChI

InChI=1S/C19H25N3O2/c20-18(23)14-6-4-13(5-7-14)16-12-17(16)19(24)22-10-8-21(9-11-22)15-2-1-3-15/h4-7,15-17H,1-3,8-12H2,(H2,20,23)/t16-,17+/m1/s1

InChIキー

VCQZCDSEWSFTPO-SJORKVTESA-N

SMILES

NC(=O)c1ccc(cc1)[C@H]2C[C@@H]2C(=O)N3CCN(CC3)C4CCC4

異性体SMILES

C1CC(C1)N2CCN(CC2)C(=O)[C@H]3C[C@@H]3C4=CC=C(C=C4)C(=O)N

正規SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CC3C4=CC=C(C=C4)C(=O)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

AZD-5213

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD5213
Reactant of Route 2
AZD5213
Reactant of Route 3
Reactant of Route 3
AZD5213
Reactant of Route 4
AZD5213
Reactant of Route 5
Reactant of Route 5
AZD5213
Reactant of Route 6
AZD5213

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。